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Compound of Interest

Compound Name: Tofisopam impurity

Cat. No.: B15289692 Get Quote

Audience: Researchers, scientists, and drug development professionals.

Introduction

Tofisopam is an anxiolytic drug belonging to the 2,3-benzodiazepine class. Unlike classical 1,4-

benzodiazepines, it exhibits atypical pharmacological properties, with no significant sedative,

muscle relaxant, or anticonvulsant effects. The identification and quantification of impurities in

pharmaceutical ingredients like Tofisopam are critical for ensuring drug safety and efficacy. This

application note provides a detailed protocol for the identification of Tofisopam impurities using

Liquid Chromatography-Mass Spectrometry (LC-MS), a powerful analytical technique for

separating, detecting, and identifying compounds in a mixture.

Experimental Protocols
This section details the methodologies for the analysis of Tofisopam and its impurities by LC-

MS. Two alternative methods are presented based on available literature.

Method 1: Reversed-Phase HPLC with MS Detection
This method is adapted from a published study on the investigation of Tofisopam impurities.[1]

Chromatographic Conditions:
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Column: C18 stationary phase (e.g., 250 x 4.6 mm, 5 µm)

Mobile Phase: A mixture of 0.01 M aqueous 1-heptanesulfonic acid sodium salt, acetonitrile,

and methanol in a ratio of 46:31:23 (v/v/v).

Flow Rate: 1.0 mL/min

Column Temperature: 25°C

Injection Volume: 10 µL

Detector: PDA detector (for initial method development) and Mass Spectrometer.

Mass Spectrometry Conditions:

Ionization Mode: Electrospray Ionization (ESI), positive ion mode.

Scan Mode: Full scan for impurity identification and Selected Ion Monitoring (SIM) for

quantification of known impurities.

Monitored Ion (SIM mode): For Tofisopam, monitor the [M+H]⁺ ion at m/z 383.4.[2] For

impurities, monitor their respective [M+H]⁺ ions.

Method 2: Gradient HPLC-MS Method
This method is based on an application for the analysis of Tofisopam.[3]

Chromatographic Conditions:

Column: Newcrom R1, 3.2 x 100 mm, 5 µm

Mobile Phase:

A: Water with 2% Formic Acid

B: Acetonitrile

Gradient Program: 20-80% Acetonitrile in 10 minutes.
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Flow Rate: 0.2 mL/min

Detector: Mass Spectrometer

Mass Spectrometry Conditions:

Ionization Mode: Electrospray Ionization (ESI), positive ion mode.

Detection Mode: Selected Ion Monitoring (SIM)

Monitored Ion (SIM mode): [M+H]⁺ at m/z 383 for Tofisopam.[3]

Sample Preparation
Standard Solution: Prepare a stock solution of Tofisopam reference standard in a suitable

solvent such as methanol or acetonitrile. Further dilute to a working concentration (e.g., 10

µg/mL).

Sample Solution: Accurately weigh and dissolve the Tofisopam drug substance or product in

the same solvent as the standard solution to achieve a similar concentration.

Forced Degradation Studies: To identify potential degradation products, Tofisopam can be

subjected to stress conditions such as acid, base, oxidation, heat, and light. The stressed

samples are then diluted and analyzed.

Data Presentation
The following table summarizes known impurities and related compounds of Tofisopam. The

m/z values are calculated based on their molecular formulas.
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Compound
Name

Catalogue No.
Molecular
Formula

Molecular
Weight

[M+H]⁺ (m/z)

Tofisopam PA 73 14000 C₂₂H₂₆N₂O₄ 382.46 383.46

4-(3,4-

Dimethoxyphenyl

)-1-ethyl-6,7-

dimethoxynaphth

alen-2-ol

PA 73 0141000 C₂₂H₂₄O₅ 368.43 369.43

3-(2-(3,4-

Dimethoxybenzo

yl)-4,5-

dimethoxyphenyl

)pentan-2-one

PA 73 0141001 C₂₂H₂₆O₆ 386.44 387.44

(3,4-

Dimethoxyphenyl

)(2-(2-

hydrazineylidene

pentan-3-yl)-4,5-

dimethoxyphenyl

)methanone

PA 73 0141002 C₂₂H₂₈N₂O₅ 400.48 401.48

Data sourced from Pharmaffiliates.[4]

Visualizations
Experimental Workflow for LC-MS Analysis of Tofisopam Impurities

Sample Preparation LC-MS Analysis Data Analysis Output

Tofisopam Sample (Drug Substance/Product) Dissolve in appropriate solvent (e.g., Methanol) Filter through 0.45 µm syringe filter HPLC/UHPLC System
(C18 or Newcrom R1 column)

Mass Spectrometer
(ESI+, Full Scan/SIM) Data Acquisition System Impurity Identification

(Mass-to-charge ratio, Fragmentation)
Quantification
(Peak Area)

Analysis Report
(Impurity Profile)
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Click to download full resolution via product page

Caption: Workflow for Tofisopam impurity analysis.

Logical Relationship of Tofisopam and its Potential Impurities

Potential Impurities / Related Compounds

Tofisopam
C₂₂H₂₆N₂O₄

m/z [M+H]⁺: 383.46

4-(3,4-Dimethoxyphenyl)-1-ethyl-6,7-dimethoxynaphthalen-2-ol
C₂₂H₂₄O₅

m/z [M+H]⁺: 369.43

Degradation/Synthesis Byproduct

3-(2-(3,4-Dimethoxybenzoyl)-4,5-dimethoxyphenyl)pentan-2-one
C₂₂H₂₆O₆

m/z [M+H]⁺: 387.44

Synthesis Intermediate/Byproduct

(3,4-Dimethoxyphenyl)(2-(2-hydrazineylidenepentan-3-yl)-4,5-dimethoxyphenyl)methanone
C₂₂H₂₈N₂O₅

m/z [M+H]⁺: 401.48

Synthesis Related Compound

Click to download full resolution via product page

Caption: Tofisopam and its related impurities.

Discussion
The presented LC-MS methods provide a robust framework for the identification and

quantification of Tofisopam impurities. Method 1, utilizing a C18 column, is a widely used

approach in reversed-phase chromatography suitable for a broad range of pharmaceutical

compounds. The use of an ion-pairing agent like heptanesulfonic acid can improve the

retention and peak shape of basic compounds. Method 2 offers a more modern approach with

a gradient elution on a specialized column, which can provide better resolution and faster

analysis times.

The choice of the mass spectrometer detector is crucial. A high-resolution mass spectrometer

(HRMS) can provide accurate mass measurements, which aids in the elemental composition

determination of unknown impurities. Tandem mass spectrometry (MS/MS) can be employed to

obtain structural information by fragmenting the impurity ions and analyzing their product ions.
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Forced degradation studies are essential to identify potential degradation products that may

form during the shelf-life of the drug product. By subjecting Tofisopam to various stress

conditions, a comprehensive impurity profile can be established, which is a key requirement for

regulatory submissions.

Conclusion
This application note provides detailed protocols and data for the identification of Tofisopam

impurities using LC-MS. The described methods, along with the provided visualizations, offer a

comprehensive guide for researchers, scientists, and drug development professionals involved

in the quality control and development of Tofisopam. The successful implementation of these

methods will contribute to ensuring the safety and quality of Tofisopam-containing

pharmaceutical products.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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